molecular formula C12H22N2O2 B2549015 tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 2230803-05-9

tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No. B2549015
CAS RN: 2230803-05-9
M. Wt: 226.32
InChI Key: JXPOTFXTPKCHHT-UHFFFAOYSA-N
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Description

Tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate, also known as TAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAC belongs to the class of spirocyclic compounds, which are characterized by a unique structural arrangement that imparts them with interesting properties.

Scientific Research Applications

Tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has shown potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has also been investigated for its anti-inflammatory and anti-tumor properties.
In material science, tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has been used as a building block for the synthesis of spirocyclic polymers and dendrimers. These materials have shown promising applications in drug delivery, sensing, and catalysis.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate is not yet fully understood. However, studies have suggested that tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate may act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate may increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has been shown to have biochemical and physiological effects in various studies. In a study conducted on rats, tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate was found to improve cognitive function and memory retention. tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has also been shown to have anti-inflammatory and anti-tumor properties in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate is its ease of synthesis, which makes it readily available for research purposes. tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate is also stable under normal laboratory conditions, which makes it easy to handle and store. However, tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate has limited solubility in water, which can make it challenging to use in aqueous solutions. tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

For research on tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate include investigating its potential as a drug candidate and exploring its use in material science.

Synthesis Methods

The synthesis of tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves the reaction of tert-butyl 6-bromo-1-azaspiro[3.3]heptane-1-carboxylate with ammonia in the presence of a palladium catalyst. This reaction results in the formation of tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate as a white solid. The purity and yield of tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate can be improved by recrystallization and chromatographic purification methods.

properties

IUPAC Name

tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(14)6-9(7-12)8-13/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPOTFXTPKCHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate

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